molecular formula C12H9ClFNO2 B1586498 Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate CAS No. 56824-90-9

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

Cat. No. B1586498
CAS RN: 56824-90-9
M. Wt: 253.65 g/mol
InChI Key: RZBUGOGXQRAHCR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.66 . It’s a solid substance .


Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is 1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of various quinolone derivatives. Its synthesis and characterization are fundamental to exploring its applications in different fields, including medicinal chemistry. For instance, the compound has been synthesized under microwave-assistance using aluminium metal as a catalyst, demonstrating an innovative approach to its preparation with an overall product yield of 94.2% (Song Bao-an, 2012). Additionally, its structural determination through melting point measurements and NMR spectrometry has been thoroughly documented, providing a basis for further research and development.

Antibacterial Studies

Research has demonstrated the potential of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate derivatives in antibacterial applications. Studies have synthesized and evaluated the antibacterial activity of various substituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, revealing significant activities against both Gram-positive and Gram-negative bacteria. This highlights the compound's relevance in developing new antibacterial agents (H. Koga, A. Itoh, S. Murayama, S. Suzue, T. Irikura, 1980).

Chemical Transformations and Reactivity

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate's chemical reactivity has been explored through various transformations, such as N-alkylation and cyclocondensation reactions. These studies provide insights into its versatile chemistry, allowing for the synthesis of a wide range of quinoline derivatives with potential applications in drug development and other areas of chemistry. For example, the conversion into ethylated products through reactions in DMSO highlights the compound's flexibility in chemical synthesis (Guo Hui, 1991).

Fluorescence and Biological Applications

Quinoline derivatives, including those derived from Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, are known for their efficient fluorescence. This property has been exploited in biochemistry and medicine for studying various biological systems, especially DNA fluorophores. The search for new compounds with enhanced sensitivity and selectivity for biological applications continues, with quinoline derivatives playing a pivotal role (I. Aleksanyan, L. Hambardzumyan, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBUGOGXQRAHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363160
Record name ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

CAS RN

56824-90-9
Record name ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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